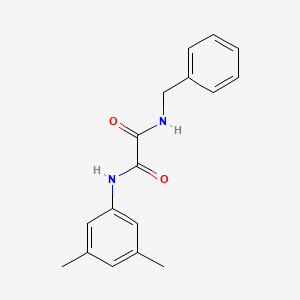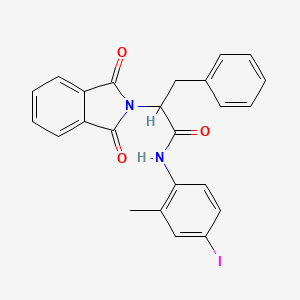![molecular formula C21H11F5O3 B4984041 1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PFB-ME and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
PFB-ME inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the enzyme from accessing its substrate and carrying out its normal function of removing acetyl groups from histones. As a result, the acetylation status of histones is altered, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFB-ME are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. PFB-ME has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFB-ME is its specificity for HDACs. Unlike other HDAC inhibitors, PFB-ME does not inhibit other enzymes that are important for cell function. This specificity makes PFB-ME a valuable tool for studying the role of HDACs in various biological processes.
However, there are also limitations to using PFB-ME in lab experiments. One limitation is its solubility in water. PFB-ME is highly hydrophobic and requires the use of organic solvents for its preparation and use in experiments. This can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on PFB-ME. One area of interest is in the development of PFB-ME analogs with improved solubility and bioavailability. Another area of interest is in the study of PFB-ME in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
Conclusion
In conclusion, PFB-ME is a promising compound for scientific research with potential applications in epigenetics and cancer treatment. Its specificity for HDACs makes it a valuable tool for studying the role of these enzymes in biological processes. However, there are also limitations to its use in lab experiments, such as its solubility in water. Further research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of PFB-ME involves the reaction of 1-methyl-6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of PFB-ME with good purity.
Aplicaciones Científicas De Investigación
PFB-ME has been found to have a range of scientific research applications. One of the most promising applications is in the field of epigenetics. PFB-ME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, PFB-ME can alter the epigenetic landscape of cells and potentially lead to the discovery of new therapeutic targets for diseases such as cancer.
Propiedades
IUPAC Name |
1-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5O3/c1-9-6-10(28-8-13-16(22)18(24)20(26)19(25)17(13)23)7-14-15(9)11-4-2-3-5-12(11)21(27)29-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVARSMJDLTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)

![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)


![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)